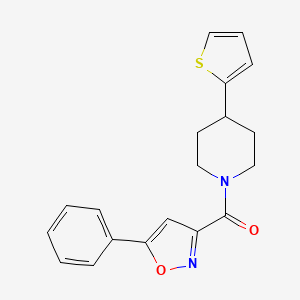

(5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(5-Phenylisoxazol-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C19H18N2O2S and a molecular weight of 338.43. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including this compound, is influenced by long-range interactions . All of them present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .Scientific Research Applications

Antiproliferative Activity

A study by Prasad et al. (2018) on a closely related compound, synthesized and characterized through structural exploration and Hirshfeld surface analysis, evaluated its antiproliferative activity. This research highlighted the importance of the compound's structural conformation in its biological activity, including inter and intra-molecular hydrogen bonds contributing to molecular stability, which might underpin its antiproliferative effects (Prasad et al., 2018).

Antibacterial Activity

Shahana and Yardily (2020) synthesized novel compounds, including variations similar to the specified chemical structure, and conducted spectral characterization, DFT, and docking studies. These compounds were evaluated for antibacterial activity, showing potential due to their structural features and interactions at the molecular level (Shahana & Yardily, 2020).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) focused on thiophene-based heterocyclic compounds for their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research found that specific derivatives showed significant inhibitory activity, providing insights into the therapeutic potential of these compounds in treating conditions related to enzyme activity (Cetin et al., 2021).

Structural and Theoretical Studies

Karthik et al. (2021) synthesized and characterized another similar compound, providing detailed structural, thermal, optical, and theoretical insights. Their findings supported the compound's stability and potential reactivity, with implications for its use in various scientific applications (Karthik et al., 2021).

Future Directions

Isoxazole and its derivatives, including this compound, have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(16-13-17(23-20-16)14-5-2-1-3-6-14)21-10-8-15(9-11-21)18-7-4-12-24-18/h1-7,12-13,15H,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRXDYXQZIWMIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)

![Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride](/img/structure/B2404728.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2404733.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404744.png)